molecular formula C13H24O2 B14363420 oct-1-enyl 2-methylbutanoate CAS No. 92353-08-7

oct-1-enyl 2-methylbutanoate

Cat. No.: B14363420
CAS No.: 92353-08-7
M. Wt: 212.33 g/mol
InChI Key: FIOGCVUCCVCFOP-UHFFFAOYSA-N
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Description

Oct-1-enyl 2-methylbutanoate is an ester compound characterized by an unsaturated oct-1-enyl group esterified with 2-methylbutanoic acid.

Properties

CAS No.

92353-08-7

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

oct-1-enyl 2-methylbutanoate

InChI

InChI=1S/C13H24O2/c1-4-6-7-8-9-10-11-15-13(14)12(3)5-2/h10-12H,4-9H2,1-3H3

InChI Key

FIOGCVUCCVCFOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=COC(=O)C(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oct-1-enyl 2-methylbutanoate typically involves the esterification reaction between oct-1-enol and 2-methylbutanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Oct-1-enyl 2-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of oct-1-enyl 2-methylbutanoate involves its interaction with olfactory receptors, leading to the perception of its characteristic fragrance. In biological systems, it may interact with specific enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key structural and functional differences between oct-1-enyl 2-methylbutanoate and its analogs:

Compound Molecular Formula Functional Group Primary Applications Odor Profile Regulatory/Safety Notes
This compound C₁₃H₂₄O₂ Octenyl ester Hypothesized: Fragrance, flavor Likely fruity/green Limited data
Ethyl 2-methylbutanoate C₇H₁₄O₂ Ethyl ester Food flavoring (durian) Fruity, apple-like Stable in fresh produce; evaporates during extraction
cis-3-Hexenyl 2-methylbutanoate C₁₁H₂₀O₂ Hexenyl ester Flavoring agent Strong green, fruity Certified for food use (FCC, FG)
5-Hexen-1-yl 2-methylbutanoate C₁₁H₂₀O₂ Hexenyl ester Cosmetics, fragrances Not specified IFRA-regulated (12 product categories)
(R)-Lavandulyl (R)-2-methylbutanoate C₁₅H₂₆O₂ Terpenoid ester Insect aggregation pheromone Not specified Elicits dose-dependent EAG responses in insects
Pseudoisoeugenol 2-methylbutanoate C₁₅H₂₀O₃ Aromatic ester Herbs, spices Not specified Found in natural extracts

Key Findings from Analog Studies

Volatility and Stability
  • Ethyl 2-methylbutanoate, a shorter-chain analog, is a dominant flavor compound in durian but evaporates during drying or extraction at 40°C . This suggests that this compound, with a longer unsaturated chain, may exhibit lower volatility and greater stability under similar conditions.
  • cis-3-Hexenyl 2-methylbutanoate is widely used in food and fragrance industries due to its balanced volatility and intense green aroma .
Regulatory Landscape
  • 5-Hexen-1-yl 2-methylbutanoate is subject to IFRA standards, with maximum concentration limits in cosmetics and fragrances . This compound may require similar regulatory scrutiny if used commercially.
Sensory Properties
  • Ethyl and hexenyl analogs are prized for fruity/green notes, while pseudoisoeugenol 2-methylbutanoate’s aromatic structure may contribute to spicier profiles .

Contradictions and Limitations

  • Extraction Stability: Ethyl 2-methylbutanoate degrades during processing , whereas cis-3-hexenyl derivatives are stable enough for commercial use .

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